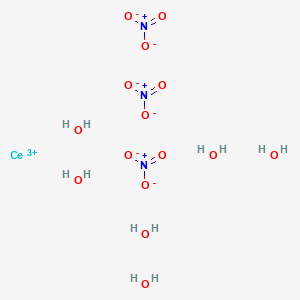
Ethyl 3,3-diethoxypropionate
Übersicht
Beschreibung
Synthesis Analysis
Ethyl 3,3-diethoxypropionate can be synthesized through several methods, including the transacetalization of ethyl 3,3-diethoxypropionate with specific hydroxy compounds, leading to the formation of mixed acetals, which can then be converted into desired acids through hydrolysis and acylation processes. Another efficient synthesis involves the electrochemical reduction of α-bromo esters derived from 3-ethoxyacrylates, which allows for the debromination and removal of the ester group in one step, achieving significant overall yields (Weiguny & Schäfer, 1994).
Molecular Structure Analysis
The molecular structure of ethyl 3,3-diethoxypropionate, denoted by the molecular formula C9H18O4, indicates a compound with significant versatility in organic synthesis. Its structure has been analyzed through various spectroscopic methods, providing insights into its reactivity and interaction with other chemical entities (Tietze & Geissler, 2001).
Chemical Reactions and Properties
Ethyl 3,3-diethoxypropionate participates in numerous chemical reactions, including electroorganic synthesis and reactions with nucleophilic reagents, leading to the formation of heterocycle fragments. Its reactivity with different reagents underlines its utility in synthesizing biologically active compounds, showcasing its broad applicability in chemical synthesis (Pham et al., 2020).
Physical Properties Analysis
Ethyl 3,3-diethoxypropionate exhibits specific physical properties, such as a boiling point of 92-95°C at 15 mmHg and a density of 0.978 g/cm^3. Its solubility in water and diethyl ether, alongside its form supplied as a colorless liquid, make it an accessible and manageable compound for various chemical processes (Tietze & Geissler, 2001).
Chemical Properties Analysis
The chemical properties of ethyl 3,3-diethoxypropionate, including its stability and reactivity, are pivotal in its application as a protected derivative of unstable oxopropanoates. Its ability to undergo hydrolysis and participate in condensation reactions further exemplifies its versatility and importance in synthetic chemistry (Tietze & Geissler, 2001).
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocycles : Lee and Kohn (1990) demonstrated the use of ethyl 3,3-diethoxypropionate for synthesizing functionalized 5,6-dihydro-2H-1,2,6-thiadiazine 1,1-dioxides, a novel class of heterocycles (Lee & Kohn, 1990).
Preparation and Properties : Tietze and Geissler (2001) provide comprehensive data on the preparation, properties, and applications of ethyl 3,3-diethoxypropionate in the synthesis of heterocycles and other organic compounds (Tietze & Geissler, 2001).
Synthesis of Quinoline Esters : Venkatesan et al. (2010) described a one-step synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters using ethyl 3,3-diethoxypropionate (Venkatesan et al., 2010).
Cyclodimerization and Cyclotrimerization : Maeda, Obora, and Ishii (2009) found that ethyl 3,3-diethoxypropionate undergoes cyclodimerization and cyclotrimerization in the presence of Lewis acids (Maeda, Obora, & Ishii, 2009).
Acetalization of Alkenes : Kishi, Sakaguchi, and Ishii (2000) reported the acetalization of alkenes like ethyl acrylate and acrylonitrile with alcohols using ethyl 3,3-diethoxypropionate (Kishi, Sakaguchi, & Ishii, 2000).
Synthesis of Prostaglandin Precursors : Weiguny and Schäfer (1994) used ethyl 3,3-diethoxypropionate in the synthesis of advanced prostaglandin precursors (Weiguny & Schäfer, 1994).
Synthesis of Dihydropyridines : Sueki et al. (2011) demonstrated the synthesis of dihydropyridines using ethyl 3,3-diethoxypropionate (Sueki et al., 2011).
Preparation of Cyclopropanol Derivatives : Kozyrkov et al. (2000) described the preparation of cyclopropanol derivatives using ethyl 3,3-diethoxypropionate (Kozyrkov et al., 2000).
Isoprenoid Aldehyde Derivatives : Mineeva and Kulinkovich (2009) used ethyl 3,3-diethoxypropionate in the synthesis of isoprenoid aldehyde derivatives (Mineeva & Kulinkovich, 2009).
Antibacterial Quinoline Derivatives : Prasad et al. (2017) synthesized antibacterial 2-substituted quinolines using ethyl 3,3-diethoxypropionate (Prasad et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 3,3-diethoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4/c1-4-11-8(10)7-9(12-5-2)13-6-3/h9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIALOQYKFQEKOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(=O)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147476 | |
| Record name | Ethyl 3,3-diethoxypropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,3-diethoxypropionate | |
CAS RN |
10601-80-6 | |
| Record name | Propanoic acid, 3,3-diethoxy-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10601-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3,3-diethoxypropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010601806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10601-80-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83149 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3,3-diethoxypropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3,3-diethoxypropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.100 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 3,3-diethoxypropionate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/949D397DXS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














